2-Benzyloxy-1,3-propanediol

Vue d'ensemble

Description

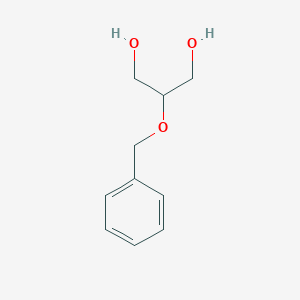

2-Benzyloxy-1,3-propanediol, also known as 2-O-Benzylglycerol or Glycerol 2-benzyl ether, is an organic compound with the molecular formula C10H14O3. It is a derivative of glycerol where one of the hydroxyl groups is substituted with a benzyloxy group. This compound is used in various chemical syntheses and has applications in different fields of scientific research .

Applications De Recherche Scientifique

Chemical Properties and Structure

2-Benzyloxy-1,3-propanediol (C10H14O3) is characterized by the presence of a benzyloxy group attached to a 1,3-propanediol backbone. This structure imparts unique chemical properties that make it suitable for various applications. The compound is typically synthesized through the reaction of benzyl alcohol with 1,3-propanediol under acidic conditions.

Organic Synthesis

This compound serves as an important intermediate in organic synthesis. It can be utilized in the preparation of various complex molecules due to its functional groups that allow for further chemical modifications. For instance, it can be transformed into different derivatives that are valuable in medicinal chemistry.

Pharmaceutical Applications

The compound has been explored for its potential pharmaceutical applications, particularly as a building block for drug synthesis. Its structural features may contribute to the development of new therapeutic agents.

-

Case Study: Anticancer Agents

Research indicates that derivatives of this compound exhibit anticancer properties by inhibiting specific cancer cell lines. The benzyloxy moiety may enhance bioavailability and target specificity. -

Case Study: Antimicrobial Activity

Studies have shown that certain derivatives possess antimicrobial activity against a range of pathogens. This suggests potential applications in developing new antibiotics or preservatives.

Material Science

In materials science, this compound can be used as a monomer for synthesizing polyesters and other polymers. Its incorporation into polymer matrices can improve mechanical properties and thermal stability.

Safety and Regulatory Status

This compound is generally recognized as safe (GRAS) when used in food applications at appropriate concentrations. Regulatory assessments have indicated low toxicity levels for this compound in various applications.

Mécanisme D'action

Target of Action

2-Benzyloxy-1,3-propanediol, also known as 2-O-Benzylglycerol or Glycerol 2-benzyl ether , is a glycerol derivative.

Mode of Action

It’s known that glycerol derivatives can interact with various biological targets, influencing their function and leading to changes at the molecular level .

Biochemical Pathways

This compound is used in the preparation of glycerides and their phosphonate analogs, which are potent inhibitors of lipase . Lipase is an enzyme that catalyzes the hydrolysis of fats (lipids), playing a crucial role in various biochemical pathways, including lipid metabolism .

Result of Action

As a glycerol derivative, it may influence cellular processes where glycerol and its derivatives play a role .

Analyse Biochimique

Biochemical Properties

Cellular Effects

Molecular Mechanism

Temporal Effects in Laboratory Settings

Dosage Effects in Animal Models

Metabolic Pathways

Transport and Distribution

Subcellular Localization

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: 2-Benzyloxy-1,3-propanediol can be synthesized through several methods. One common method involves the reaction of glycerol with benzyl chloride in the presence of a base such as sodium hydroxide. The reaction typically occurs in a solvent like methanol or dimethylformamide at ambient temperature .

Industrial Production Methods: Industrial production of this compound often involves multi-step reactions. For example, the central hydroxyl functionality of glycerol can be reacted with benzyl chloride in the presence of a base to form the desired product. The reaction conditions are optimized to ensure high yield and purity .

Analyse Des Réactions Chimiques

Types of Reactions: 2-Benzyloxy-1,3-propanediol undergoes various chemical reactions, including:

Oxidation: The hydroxyl groups can be oxidized to form corresponding carbonyl compounds.

Reduction: The benzyloxy group can be reduced to form the corresponding alcohol.

Substitution: The benzyloxy group can be substituted with other functional groups under appropriate conditions

Common Reagents and Conditions:

Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

Substitution: Reagents like sodium hydride or potassium carbonate in solvents like dimethylformamide.

Major Products:

Oxidation: Formation of benzaldehyde and glyceraldehyde derivatives.

Reduction: Formation of benzyl alcohol and glycerol derivatives.

Substitution: Formation of various substituted glycerol derivatives.

Comparaison Avec Des Composés Similaires

- 3-Benzyloxy-1,2-propanediol

- 1-Benzyloxy-2-propanol

- 2,2-Dibenzyl-1,3-propanediol

Comparison: 2-Benzyloxy-1,3-propanediol is unique due to its specific substitution pattern, which imparts distinct chemical properties. Compared to 3-Benzyloxy-1,2-propanediol, it has different reactivity due to the position of the benzyloxy group. Similarly, 1-Benzyloxy-2-propanol and 2,2-Dibenzyl-1,3-propanediol have different substitution patterns, leading to variations in their chemical behavior and applications .

Activité Biologique

2-Benzyloxy-1,3-propanediol (CAS No. 14690-00-7) is a compound with significant potential in various biological applications due to its unique structural features and chemical properties. This article provides an overview of its biological activity, synthesis, and relevant research findings.

Chemical Structure and Properties

This compound has the molecular formula and a molar mass of 182.22 g/mol. The chemical structure includes two hydroxyl groups (-OH) at the 1 and 3 positions of the propane backbone, with a benzyloxy group attached to the second carbon. This arrangement enhances its solubility and reactivity, making it a valuable intermediate in organic synthesis and pharmaceuticals.

| Property | Value |

|---|---|

| Molecular Formula | C₁₀H₁₄O₃ |

| Molar Mass | 182.22 g/mol |

| Boiling Point | Not available |

| Log P (Octanol/Water) | 0.27 |

| Water Solubility | High |

Antimicrobial Activity

Research has indicated that this compound exhibits notable antimicrobial properties. In particular, studies have shown its effectiveness against various bacterial strains:

- Antibacterial Activity : It has demonstrated significant activity against Gram-positive bacteria such as Staphylococcus aureus and Enterococcus faecalis, with minimum inhibitory concentration (MIC) values ranging from 625 to 1250 µg/mL .

- Antifungal Activity : The compound also shows antifungal properties against Candida albicans, indicating its potential use in treating fungal infections .

The mechanism by which this compound exerts its biological effects is not fully elucidated but may involve disruption of microbial cell membranes or interference with metabolic pathways essential for microbial growth.

Synthesis and Characterization

The synthesis of this compound typically involves the reaction of appropriate diols with benzyloxy derivatives under controlled conditions. Various synthetic routes can be optimized for yield and purity.

Synthetic Route Example

A common synthetic method involves:

- Starting Materials : Utilizing commercially available diols and benzyloxy reagents.

- Reaction Conditions : Conducting the reaction in solvents like tetrahydrofuran (THF) under specific temperature conditions to maximize yield.

Case Studies

Several studies have explored the biological activity of this compound:

- Study on Antimicrobial Efficacy : A study conducted on a series of benzyloxy compounds evaluated their antibacterial and antifungal activities using standard microbiological methods. The results indicated that derivatives of this compound had superior activity compared to other similar compounds .

- Drug Delivery Systems : Research has also investigated the use of this compound in formulating block copolymer micelles for drug delivery applications. The study highlighted its role in enhancing drug solubility and stability while providing sustained release profiles in vitro .

Propriétés

IUPAC Name |

2-phenylmethoxypropane-1,3-diol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14O3/c11-6-10(7-12)13-8-9-4-2-1-3-5-9/h1-5,10-12H,6-8H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UDIPIOHLDFSMLR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)COC(CO)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80163541 | |

| Record name | 1,3-Propanediol, 2-(benzyloxy)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80163541 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

182.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

14690-00-7 | |

| Record name | 2-(Phenylmethoxy)-1,3-propanediol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=14690-00-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,3-Propanediol, 2-(benzyloxy)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014690007 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1,3-Propanediol, 2-(benzyloxy)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80163541 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

Synthesis routes and methods V

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the role of 2-Benzyloxy-1,3-propanediol in the synthesis of polycarbonates?

A1: this compound serves as the starting material for synthesizing a novel six-membered cyclic carbonate monomer, 5-benzyloxy-trimethylene carbonate []. This monomer then undergoes ring-opening polymerization to produce poly(5-benzyloxy-trimethylene carbonate) (PBTMC) []. The benzyl group in PBTMC is subsequently removed via catalytic hydrogenation, yielding a polycarbonate with a pendant hydroxyl group (PHTMC) [].

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.